N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. This compound features a benzamide moiety linked to a pyrazine ring, which is further connected to a pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It’s known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide might interact with its targets in a way that inhibits their function, leading to the suppression of the organism’s growth.
Biochemical Pathways
Given its potential anti-tubercular activity , it may affect the pathways involved in the survival and proliferation of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide bond formation reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic effects in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A similar compound with modifications at the pyrazine and pyridine rings.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to its specific combination of the benzamide, pyrazine, and pyridine moieties, which confer distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVTZEDHUGCKGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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